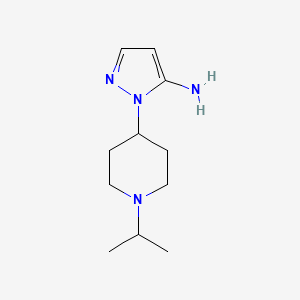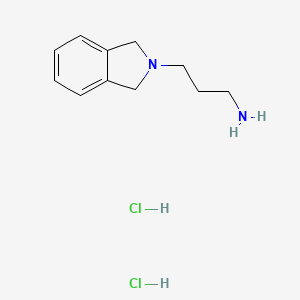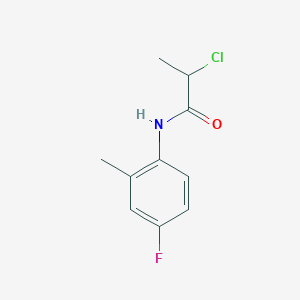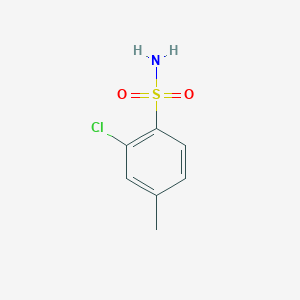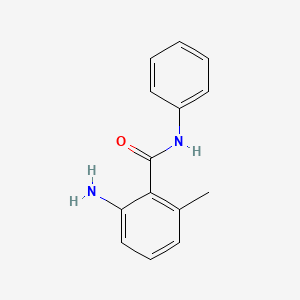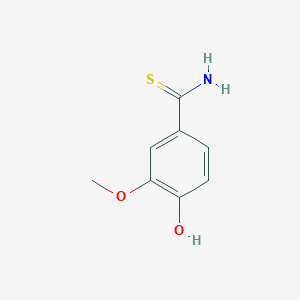
4-Hydroxy-3-methoxythiobenzamide
描述
4-Hydroxy-3-methoxythiobenzamide is a chemical compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol. This compound is characterized by the presence of a hydroxyl group (-OH), a methoxy group (-OCH3), and a thiobenzamide moiety, making it a unique and versatile molecule in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methoxythiobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-hydroxybenzaldehyde and methanol.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid, to form the intermediate compound.
Thiobenzamide Formation: The intermediate compound is then treated with thiourea to introduce the thiobenzamide group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.
化学反应分析
Types of Reactions: 4-Hydroxy-3-methoxythiobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding carboxylic acid derivative.
Reduction: The thiobenzamide group can be reduced to form a thioamide derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine) and alkylating agents (e.g., alkyl halides).
Major Products Formed:
Oxidation: 4-Hydroxy-3-methoxybenzoic acid
Reduction: 4-Hydroxy-3-methoxythioamide
Substitution: 4-Hydroxy-3-halobenzamide or 4-Hydroxy-3-alkylbenzamide
科学研究应用
4-Hydroxy-3-methoxythiobenzamide has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications in the development of new drugs and treatments for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-Hydroxy-3-methoxythiobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
相似化合物的比较
4-Hydroxy-3-methoxythiobenzamide can be compared with other similar compounds, such as:
4-Hydroxybenzamide: Lacks the methoxy and thiobenzamide groups.
3-Methoxybenzamide: Lacks the hydroxyl and thiobenzamide groups.
Thiobenzamide: Lacks the hydroxyl and methoxy groups.
Uniqueness: this compound is unique due to the presence of both hydroxyl and methoxy groups, which provide additional functionality and reactivity compared to its similar counterparts.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple fields.
属性
IUPAC Name |
4-hydroxy-3-methoxybenzenecarbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-11-7-4-5(8(9)12)2-3-6(7)10/h2-4,10H,1H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBRLGGSVAUIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
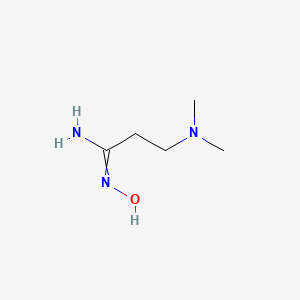
![4-[(Tert-butylamino)methyl]phenol](/img/structure/B7806860.png)
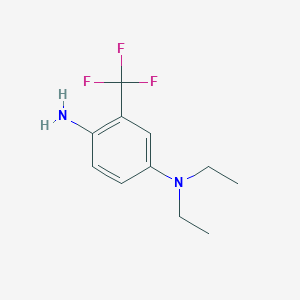
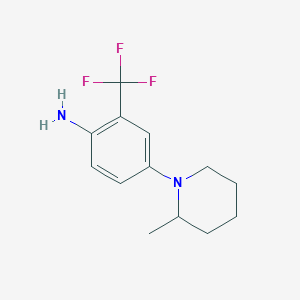
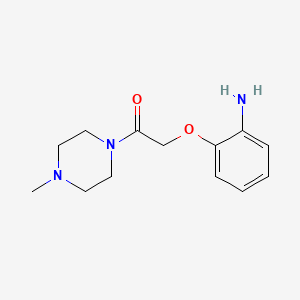
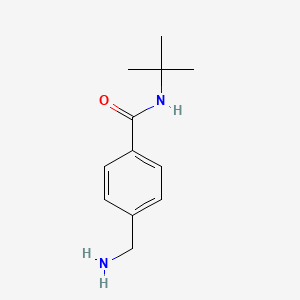
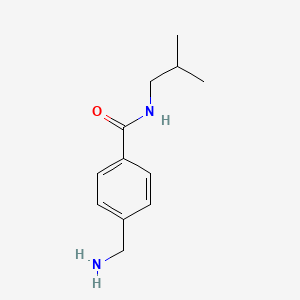
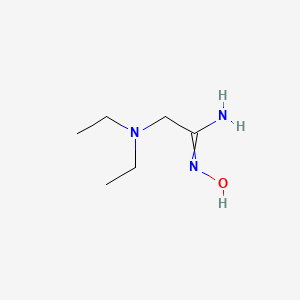
![3-[(3-Methoxybenzoyl)amino]thiophene-2-carboxylic acid](/img/structure/B7806922.png)
